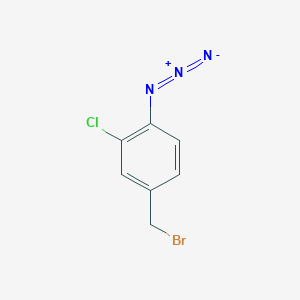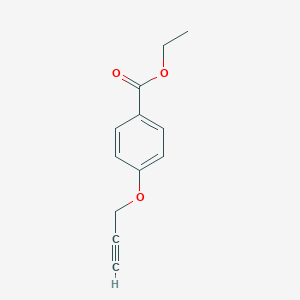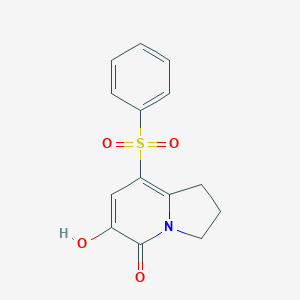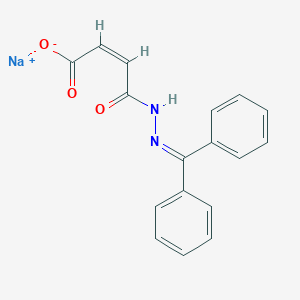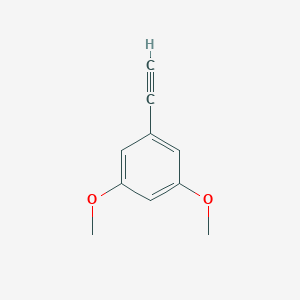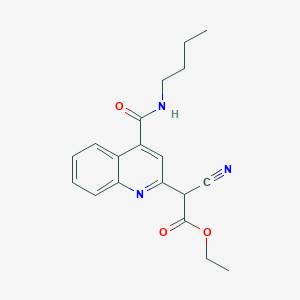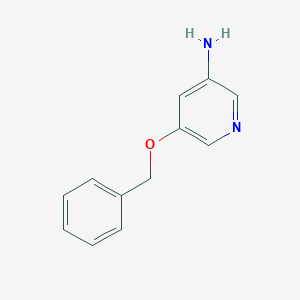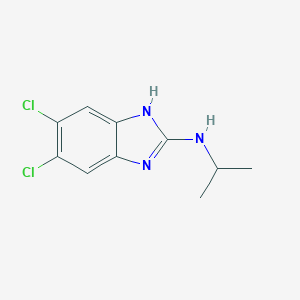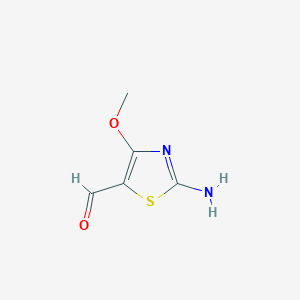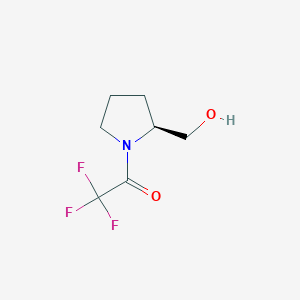
(S)-2,2,2-Trifluoro-1-(2-(hydroxymethyl)pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyrrolidinemethanol, 1-(trifluoroacetyl)-, (2S)-(9CI) is a chiral compound that plays a significant role in various chemical and pharmaceutical applications. This compound is known for its unique structural properties, which make it a valuable building block in the synthesis of chiral organic compounds. It is also used as a chiral auxiliary in asymmetric synthesis and as a chiral ligand in asymmetric catalysis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinemethanol, 1-(trifluoroacetyl)-, (2S)-(9CI) typically involves the reaction of pyrrolidine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity. The purification process may involve additional steps such as recrystallization and distillation to meet the stringent quality standards required for industrial applications .
化学反応の分析
Types of Reactions
2-Pyrrolidinemethanol, 1-(trifluoroacetyl)-, (2S)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学的研究の応用
2-Pyrrolidinemethanol, 1-(trifluoroacetyl)-, (2S)-(9CI) has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block and chiral auxiliary in asymmetric synthesis.
Biology: Employed in the synthesis of biologically active compounds and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes
作用機序
The mechanism of action of 2-Pyrrolidinemethanol, 1-(trifluoroacetyl)-, (2S)-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enantioselective proteins and enzymes, leading to specific biological effects. The trifluoroacetyl group enhances the compound’s stability and reactivity, making it a valuable tool in various chemical and biological applications .
類似化合物との比較
Similar Compounds
(S)-(+)-2-Pyrrolidinemethanol: A chiral building block used in asymmetric synthesis and catalysis.
®-2,2,2-Trifluoro-1-((S)-pyrrolidin-2-yl)ethanol: Another chiral compound with similar applications in chemistry and biology.
Uniqueness
2-Pyrrolidinemethanol, 1-(trifluoroacetyl)-, (2S)-(9CI) is unique due to its trifluoroacetyl group, which imparts distinct chemical and physical properties. This makes it more reactive and stable compared to other similar compounds, enhancing its utility in various applications .
特性
CAS番号 |
186202-18-6 |
|---|---|
分子式 |
C7H10F3NO2 |
分子量 |
197.15 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C7H10F3NO2/c8-7(9,10)6(13)11-3-1-2-5(11)4-12/h5,12H,1-4H2/t5-/m0/s1 |
InChIキー |
MJLRPTJLURGFSY-YFKPBYRVSA-N |
SMILES |
C1CC(N(C1)C(=O)C(F)(F)F)CO |
異性体SMILES |
C1C[C@H](N(C1)C(=O)C(F)(F)F)CO |
正規SMILES |
C1CC(N(C1)C(=O)C(F)(F)F)CO |
同義語 |
2-Pyrrolidinemethanol, 1-(trifluoroacetyl)-, (2S)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B65813.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea](/img/structure/B65815.png)
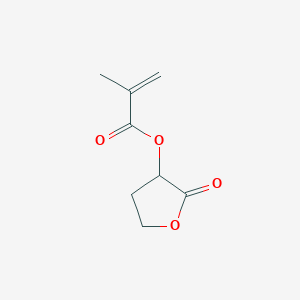
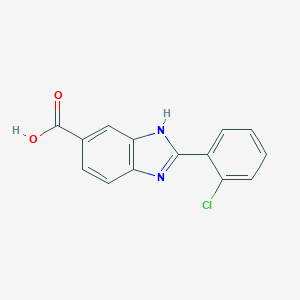
![1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B65823.png)
